molecular formula C22H32N2O3 B6082856 2-{1-(2-ethoxybenzyl)-4-[(5-ethyl-2-furyl)methyl]-2-piperazinyl}ethanol

2-{1-(2-ethoxybenzyl)-4-[(5-ethyl-2-furyl)methyl]-2-piperazinyl}ethanol

Cat. No. B6082856
M. Wt: 372.5 g/mol
InChI Key: YYMGBCQOULUFGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1-(2-ethoxybenzyl)-4-[(5-ethyl-2-furyl)methyl]-2-piperazinyl}ethanol is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as EB-PEA and is a member of the piperazine family of compounds. In

Mechanism of Action

The mechanism of action of 2-{1-(2-ethoxybenzyl)-4-[(5-ethyl-2-furyl)methyl]-2-piperazinyl}ethanol involves its interaction with the dopamine D3 receptor. It acts as a partial agonist at this receptor, meaning it activates the receptor but to a lesser extent than the full agonist. This interaction results in a decrease in dopamine release, which is thought to be responsible for its potential anti-addictive properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to decrease cocaine self-administration and relapse. It has also been shown to decrease alcohol consumption and preference in rodents. In addition, it has been shown to have anxiolytic effects in animal models of anxiety.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{1-(2-ethoxybenzyl)-4-[(5-ethyl-2-furyl)methyl]-2-piperazinyl}ethanol in lab experiments is its specificity for the dopamine D3 receptor. This specificity allows for more precise studies of the role of this receptor in addiction and reward pathways. However, one of the limitations is its potential toxicity and side effects, which can affect the results of experiments.

Future Directions

There are several future directions for research involving 2-{1-(2-ethoxybenzyl)-4-[(5-ethyl-2-furyl)methyl]-2-piperazinyl}ethanol. One area of research is the development of more selective and potent compounds that target the dopamine D3 receptor. Another area of research is the investigation of its potential use in the treatment of other addictive disorders, such as opioid addiction. Finally, there is a need for more studies on its safety and potential side effects in humans.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown potential applications in various fields of scientific research, particularly in the field of neuroscience. Its mechanism of action involves its interaction with the dopamine D3 receptor, resulting in a decrease in dopamine release and potential anti-addictive properties. While there are advantages and limitations to its use in lab experiments, there are several future directions for research involving this compound.

Synthesis Methods

The synthesis of 2-{1-(2-ethoxybenzyl)-4-[(5-ethyl-2-furyl)methyl]-2-piperazinyl}ethanol involves a multistep process. The starting materials include 2-ethoxybenzyl chloride, 4-[(5-ethyl-2-furyl)methyl]piperazine, and sodium borohydride. The reaction is carried out in the presence of a catalyst, typically palladium on carbon, and under an inert atmosphere. The final product is obtained after purification using column chromatography or recrystallization.

Scientific Research Applications

2-{1-(2-ethoxybenzyl)-4-[(5-ethyl-2-furyl)methyl]-2-piperazinyl}ethanol has shown potential applications in various fields of scientific research. One of the most significant applications is in the field of neuroscience, where it is used as a tool to study the role of the dopamine D3 receptor in addiction and reward pathways. It has also been studied as a potential treatment for cocaine addiction.

properties

IUPAC Name

2-[1-[(2-ethoxyphenyl)methyl]-4-[(5-ethylfuran-2-yl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O3/c1-3-20-9-10-21(27-20)17-23-12-13-24(19(16-23)11-14-25)15-18-7-5-6-8-22(18)26-4-2/h5-10,19,25H,3-4,11-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMGBCQOULUFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)CN2CCN(C(C2)CCO)CC3=CC=CC=C3OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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